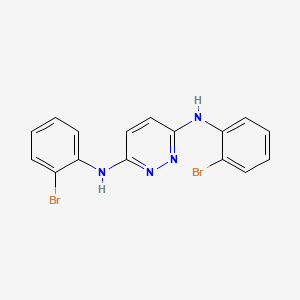
N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine is a compound belonging to the pyridazine family, characterized by the presence of two bromophenyl groups attached to the nitrogen atoms at positions 3 and 6 of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine typically involves the cyclization of hydrazine derivatives with appropriate brominated aromatic aldehydes or ketones. One common method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The pyridazine ring can participate in [3 + n] cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Cycloaddition Reactions: Reagents include dipolarophiles and catalysts like Lewis acids. Conditions often involve moderate temperatures and inert atmospheres.
Major Products:
Substitution Reactions: Products include various substituted pyridazine derivatives.
Cycloaddition Reactions:
Scientific Research Applications
N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its biological activity .
Comparison with Similar Compounds
- N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine
- Pyridazinone Derivatives
- Pyrimidine and Pyrazine Derivatives
Comparison: N3,N6-bis(2-bromophenyl)pyridazine-3,6-diamine is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to other pyridazine derivatives. The bromophenyl groups also contribute to its distinct physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12Br2N4 |
|---|---|
Molecular Weight |
420.10 g/mol |
IUPAC Name |
3-N,6-N-bis(2-bromophenyl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C16H12Br2N4/c17-11-5-1-3-7-13(11)19-15-9-10-16(22-21-15)20-14-8-4-2-6-12(14)18/h1-10H,(H,19,21)(H,20,22) |
InChI Key |
FITLTDMEPPPLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate](/img/structure/B13382169.png)
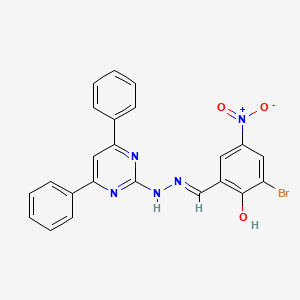
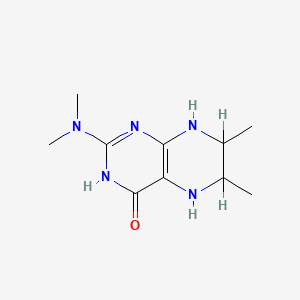
![tert-butyl N-[(E)-1-aminopropylideneamino]carbamate](/img/structure/B13382182.png)
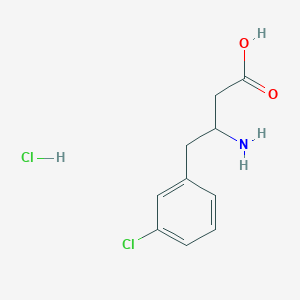
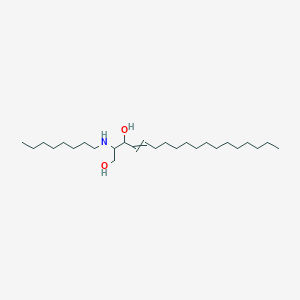
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13382193.png)
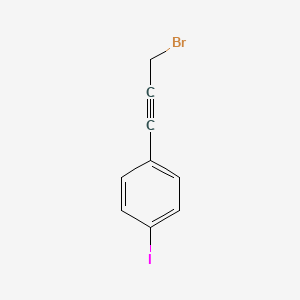
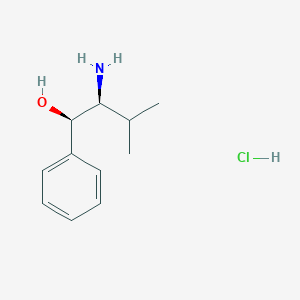
![4'-(heptyloxy)-N'-hydroxy[1,1'-biphenyl]-4-carboximidamide](/img/structure/B13382218.png)
![5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13382225.png)
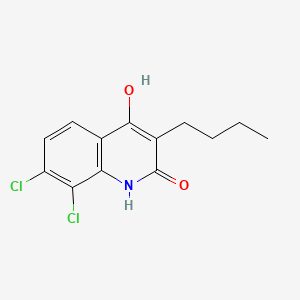
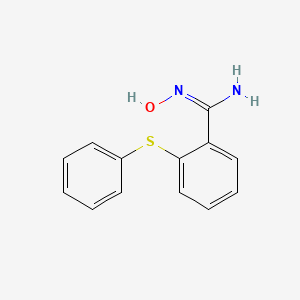
![5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride](/img/structure/B13382267.png)
